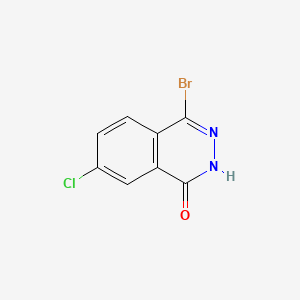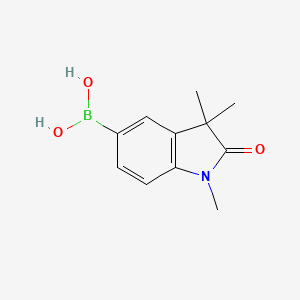![molecular formula C17H18N3O2- B14037539 2-[[4-(Diethylamino)phenyl]diazenyl]benzoate](/img/structure/B14037539.png)
2-[[4-(Diethylamino)phenyl]diazenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl red is a synthetic azo dye commonly used as a pH indicator in various chemical and biological applications. It is known for its distinct color change from red to yellow over a pH range of 4.2 to 6.5 . The compound’s chemical structure consists of a benzene ring substituted with an ethyl group and an azo group, which is responsible for its color-changing properties.
Métodos De Preparación
Ethyl red can be synthesized through a diazotization reaction followed by coupling with an aromatic compound. The typical synthetic route involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then reacted with an aromatic compound, such as aniline, to form the azo dye.
Industrial production methods for ethyl red involve similar steps but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Ethyl red undergoes several types of chemical reactions, including:
Acid-Base Reactions: As a pH indicator, ethyl red changes color in response to changes in pH.
Oxidation and Reduction: Ethyl red can undergo oxidation and reduction reactions, which can alter its color and chemical properties.
Substitution Reactions: The aromatic ring in ethyl red can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl red has a wide range of applications in scientific research, including:
Analytical Chemistry: It is used as a pH indicator in titrations and other analytical procedures to determine the acidity or basicity of solutions.
Biochemistry: Ethyl red is employed in enzyme binding assays and DNA chips to monitor changes in pH during biochemical reactions.
Microbiology: It is used to count leukocytes and other cells in biological samples.
Industrial Applications: Ethyl red is used in the production of optical materials, photoresists, flexible electronic circuitry, adhesives, and textiles.
Mecanismo De Acción
The mechanism of action of ethyl red as a pH indicator involves the reversible protonation and deprotonation of the azo group. In acidic conditions, the azo group is protonated, leading to a red color. In basic conditions, the azo group is deprotonated, resulting in a yellow color. This color change is due to the shift in the absorption maximum of the compound, which occurs at different wavelengths depending on the pH .
Comparación Con Compuestos Similares
Ethyl red is similar to other azo dyes, such as methyl red and phenolphthalein, which are also used as pH indicators. ethyl red has a unique pH transition range (4.2 to 6.5) that makes it suitable for specific applications where other indicators may not be effective . Similar compounds include:
Methyl Red: Used as a pH indicator with a transition range of 4.4 to 6.2.
Phenolphthalein: Used as a pH indicator with a transition range of 8.3 to 10.0.
Ethyl red’s distinct color change and transition range make it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C17H18N3O2- |
|---|---|
Peso molecular |
296.34 g/mol |
Nombre IUPAC |
2-[[4-(diethylamino)phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C17H19N3O2/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22/h5-12H,3-4H2,1-2H3,(H,21,22)/p-1 |
Clave InChI |
HBRCDTRQDHMTDA-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14037468.png)











